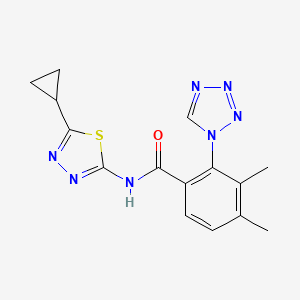
N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features an indole ring, a phenylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the indole and piperidine derivatives under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonyl group or the piperidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonyl group or piperidine ring.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The phenylsulfonyl group may enhance binding affinity or specificity, while the piperidine ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
- N-(1H-indol-3-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- N-(1H-indol-5-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- N-(1H-indol-6-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
Comparison:
- Structural Differences: The position of the indole ring substitution varies among these compounds, which can affect their chemical reactivity and biological activity.
- Unique Properties: N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide may exhibit unique binding properties or stability due to the specific positioning of its functional groups.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct interactions and effects in biological systems.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(1H-indol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c24-20(22-19-8-4-7-18-17(19)9-12-21-18)15-10-13-23(14-11-15)27(25,26)16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,22,24) |
InChI Key |
QSGFQHZSBVVMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12169867.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone](/img/structure/B12169874.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12169880.png)
![N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12169887.png)

![3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12169897.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12169906.png)
![4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12169914.png)
![methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12169929.png)
![2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169940.png)
![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)


